molecular formula C21H18N2O2 B5689550 N,N'-(2-methyl-1,4-phenylene)dibenzamide

N,N'-(2-methyl-1,4-phenylene)dibenzamide

Cat. No. B5689550
M. Wt: 330.4 g/mol
InChI Key: JOEPOMMHWHAODI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-(2-methyl-1,4-phenylene)dibenzamide, also known as MPDB, is a chemical compound that has been studied for its potential use in scientific research. This compound is of interest to researchers due to its unique chemical structure and potential applications in various fields of study.

Mechanism of Action

The mechanism of action of N,N'-(2-methyl-1,4-phenylene)dibenzamide is not fully understood, but it is believed to involve the binding of the compound to specific receptors or enzymes in the body. This binding may lead to changes in cellular processes and signaling pathways, which could ultimately result in the observed biochemical and physiological effects of N,N'-(2-methyl-1,4-phenylene)dibenzamide.
Biochemical and Physiological Effects:
Studies have shown that N,N'-(2-methyl-1,4-phenylene)dibenzamide may have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the modulation of various signaling pathways involved in cancer progression.

Advantages and Limitations for Lab Experiments

One advantage of using N,N'-(2-methyl-1,4-phenylene)dibenzamide in scientific research is its unique chemical structure, which allows for the potential development of new ligands and probes for various applications. However, one limitation of using N,N'-(2-methyl-1,4-phenylene)dibenzamide is its relatively limited availability and high cost, which may restrict its use in certain laboratory settings.

Future Directions

There are several potential future directions for research involving N,N'-(2-methyl-1,4-phenylene)dibenzamide, including further studies on the compound's mechanism of action and its potential use as a therapeutic agent for cancer treatment. Additionally, the development of new ligands and probes based on the structure of N,N'-(2-methyl-1,4-phenylene)dibenzamide could lead to new applications in various fields of study.

Synthesis Methods

The synthesis of N,N'-(2-methyl-1,4-phenylene)dibenzamide involves the reaction of 2-methyl-1,4-phenylenediamine with benzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain the final N,N'-(2-methyl-1,4-phenylene)dibenzamide compound.

Scientific Research Applications

N,N'-(2-methyl-1,4-phenylene)dibenzamide has been studied for its potential use in various scientific research applications, including as a ligand for metal ion coordination, as a fluorescent probe for the detection of DNA, and as a potential therapeutic agent for the treatment of cancer.

properties

IUPAC Name

N-(4-benzamido-3-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c1-15-14-18(22-20(24)16-8-4-2-5-9-16)12-13-19(15)23-21(25)17-10-6-3-7-11-17/h2-14H,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOEPOMMHWHAODI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Benzamido-2-methylphenyl)benzamide

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